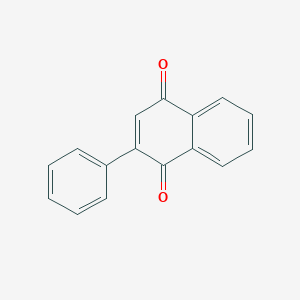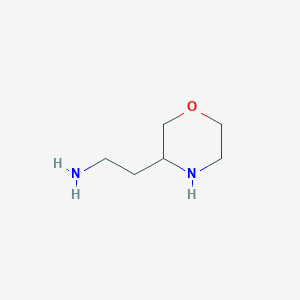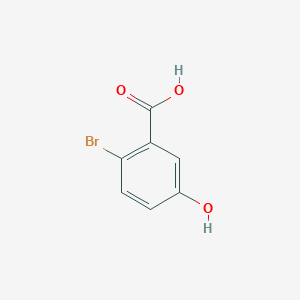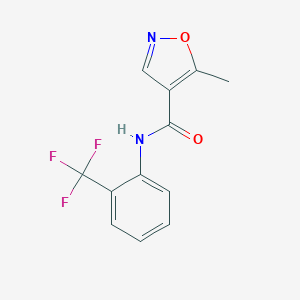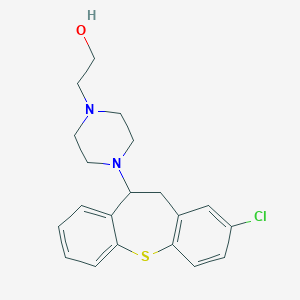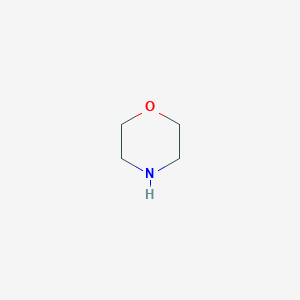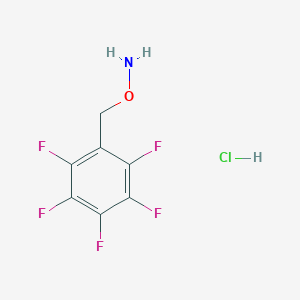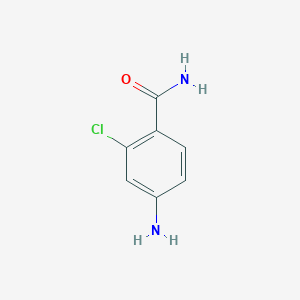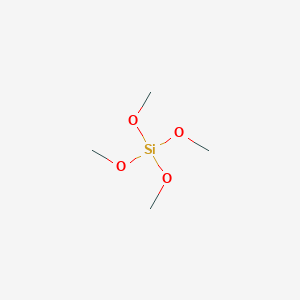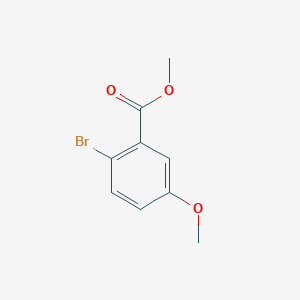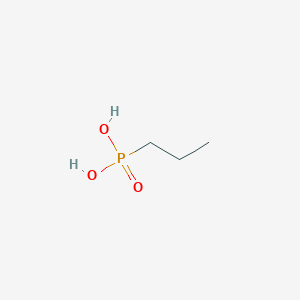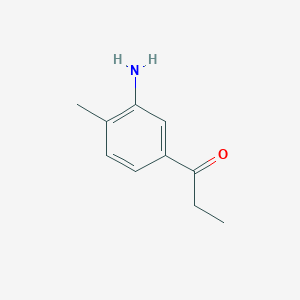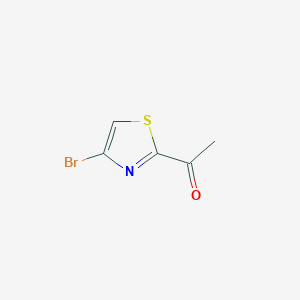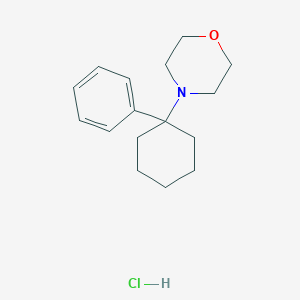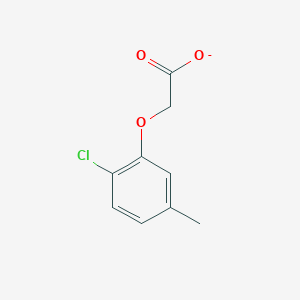
(2-Chloro-5-methyl-phenoxy)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-5-methyl-phenoxy)-acetic acid, or CMPA, is an organochlorine compound that has been used in scientific research for a variety of applications. CMPA is a versatile compound with a wide range of biochemical and physiological effects, making it a valuable tool for scientists.
Applications De Recherche Scientifique
Sorption to Soil and Organic Matter
Research has shown that phenoxy herbicides, including compounds similar to (2-Chloro-5-methyl-phenoxy)-acetic acid, exhibit significant sorption to soil, organic matter, and minerals. The sorption behavior is influenced by soil parameters such as pH, organic carbon content, and the presence of iron oxides. This suggests potential environmental impacts regarding the mobility and persistence of these herbicides in soil ecosystems (Werner, Garratt, & Pigott, 2012).
Degradation and Removal Techniques
The degradation of phenoxy acids in aquatic environments has been reviewed, highlighting their high solubility in water and low absorption in soil, making them highly mobile and capable of reaching surface and groundwater. Techniques such as hydrolysis, biodegradation, and photodegradation, with a focus on microbial decomposition, are effective in reducing the concentrations of these compounds in water (Muszyński, Brodowska, & Paszko, 2019).
Wastewater Treatment
The pesticide production industry generates wastewater containing toxic pollutants, including various phenoxy acid herbicides. Treatment options for this wastewater include biological processes and activated carbon, which can remove a significant portion of these compounds, highlighting the importance of effective wastewater management practices to prevent environmental contamination (Goodwin, Carra, Campo, & Soares, 2018).
Analysis and Detection Methods
The analysis and detection of phenoxy acid herbicide residues in food and water have seen significant advancements. Techniques such as gas chromatography, liquid chromatography, and capillary electrophoresis have been utilized to detect these compounds, underscoring the importance of monitoring herbicide residues in the environment to ensure public health and safety (Mei, Hong, & Chen, 2016).
Orientations Futures
Propriétés
IUPAC Name |
2-(2-chloro-5-methylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6-2-3-7(10)8(4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJIBWJTYHKGFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-methyl-phenoxy)-acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

